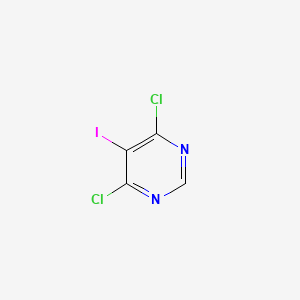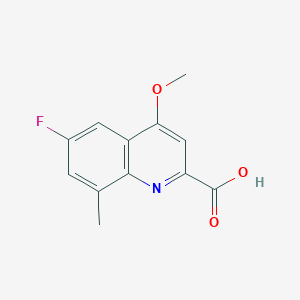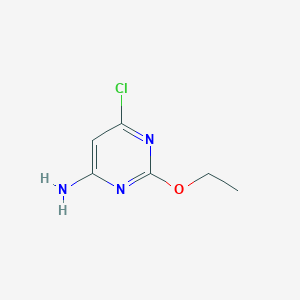
4-Methoxy-8-methylquinoline-2-carboxylic acid
Übersicht
Beschreibung
4-Methoxy-8-methylquinoline-2-carboxylic acid is a chemical compound with the molecular formula C12H11NO3 and a molecular weight of 217.22 . It’s a solid substance .
Molecular Structure Analysis
The molecular structure of this compound consists of a quinoline scaffold, which is a heterocyclic aromatic compound with a benzene ring fused with a pyridine moiety .Physical And Chemical Properties Analysis
The predicted boiling point of this compound is 364.8±37.0 °C, and its predicted density is 1.280±0.06 g/cm3 . The pKa value is predicted to be 1.17±0.30 .Wissenschaftliche Forschungsanwendungen
Cytotoxic Evaluation in Cancer Research
4-Methoxy-8-methylquinoline-2-carboxylic acid derivatives have been synthesized and evaluated for their cytotoxic effects against cancer cells. For example, certain derivatives exhibited significant cytotoxicity against a range of cancer cells, indicating their potential as cancer therapeutics (Zhao et al., 2005).
Synthesis of Novel Quinolone and Quinoline-2-carboxylic Acid Derivatives
This compound has been involved in the synthesis of novel quinolone and quinoline-2-carboxylic acid derivatives, which have shown potential as potent 5HT1B antagonists. These derivatives could have implications in neurological and psychiatric disorders (Horchler et al., 2007).
Reduction of Nitroarenes and Azaaromatic Compounds
It has been used in studies involving the reduction of nitroarenes to aminoarenes, demonstrating its utility in various organic transformations. This reduction process is crucial in the synthesis of many organic compounds (Watanabe et al., 1984).
Synthesis of Sulfanyl-substituted Acids and Nitriles
The compound has been employed in the synthesis of sulfanyl-substituted acetic, propionic acids, and propionitriles, which are important in pharmaceutical and chemical industries (Avetisyan et al., 2010).
Isolation from Natural Sources
It has been isolated from natural sources like Ephedra species, suggesting its occurrence in nature and potential biological significance (Starratt & Caveney, 1996).
Antibiotic Discovery
Derivatives of this compound, such as helquinoline, have shown high biological activity against bacteria and fungi, indicating its potential in antibiotic discovery (Asolkar et al., 2004).
Antiallergy Agents
It has been a part of the synthesis of novel antiallergy agents. These agents showed promising activity in preclinical models and could be a valuable addition to antiallergy therapeutics (Althuis et al., 1980).
Fluorescent Labeling in Biomedical Analysis
The compound has been used in the development of novel fluorophores for biomedical analysis. These fluorophores show strong fluorescence in a wide pH range, which is crucial for various analytical applications (Hirano et al., 2004).
Safety and Hazards
Zukünftige Richtungen
Quinoline compounds have versatile applications in the fields of industrial and synthetic organic chemistry. They are vital scaffolds for leads in drug discovery and play a major role in the field of medicinal chemistry . Therefore, the study and development of new methods and synthetic approaches towards quinoline compounds, including 4-Methoxy-8-methylquinoline-2-carboxylic acid, could be a potential future direction.
Eigenschaften
IUPAC Name |
4-methoxy-8-methylquinoline-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11NO3/c1-7-4-3-5-8-10(16-2)6-9(12(14)15)13-11(7)8/h3-6H,1-2H3,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ALWRPRYXGWXIJP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=CC=C1)C(=CC(=N2)C(=O)O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![[2-(2-Ethylimidazo[2,1-b][1,3,4]thiadiazol-6-yl)ethyl]amine dihydrochloride](/img/structure/B1396463.png)


![2-(4-fluorophenyl)pyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B1396470.png)

![2-(3-fluorophenyl)pyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B1396472.png)
![2-{[5-(Methoxycarbonyl)-2-nitrophenyl]amino}acetic acid](/img/structure/B1396473.png)
![3-{7H-pyrrolo[2,3-d]pyrimidin-4-yl}-3-azabicyclo[3.1.0]hexane-2-carboxylic acid](/img/structure/B1396475.png)
![2-(2-methylphenyl)-4H,5H-pyrazolo[1,5-a]pyrazin-4-one](/img/structure/B1396476.png)
![4-Chloro-5H-pyrrolo[3,2-d]pyrimidine-7-carbonitrile](/img/structure/B1396478.png)
![N,2-Dimethyl-3,4-dihydro-2H-thieno[2,3-e][1,2]-thiazin-4-amine 1,1-dioxide hydrochloride](/img/structure/B1396481.png)
![Ethyl 4-[(4-aminopiperidin-1-yl)methyl]piperidine-1-carboxylate dihydrochloride](/img/structure/B1396483.png)
![[1-(Pyridin-2-ylmethyl)piperidin-3-yl]methanol dihydrochloride](/img/structure/B1396485.png)
![[2-(2-Ethylpyridin-4-yl)-1,3-thiazol-4-yl]acetic acid hydrochloride](/img/structure/B1396486.png)